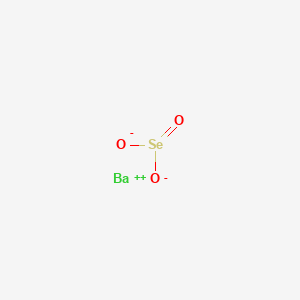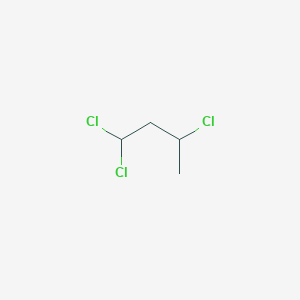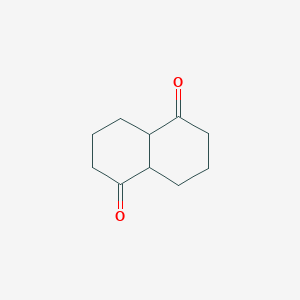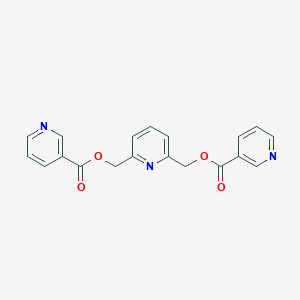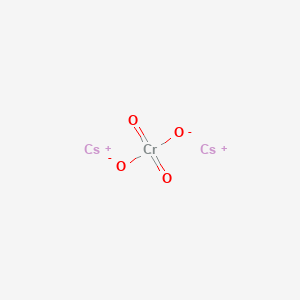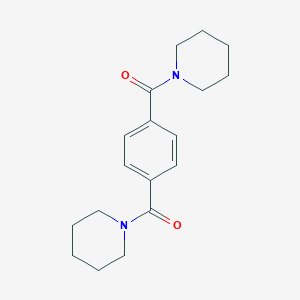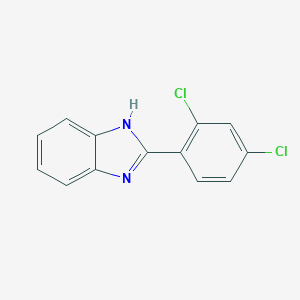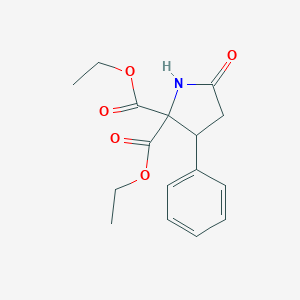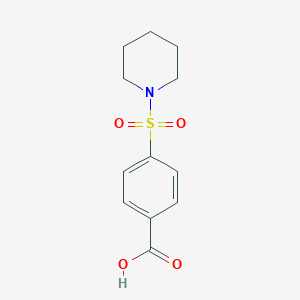
铝酸盐(1-), 四氯化-, 锂,(T-4)-
描述
“Aluminate(1-), tetrachloro-, lithium, (T-4)-” is also known as Lithium tetrachloroaluminate . It is a tetrachloroaluminate of lithium. Solutions containing lithium tetrachloroaluminate are used as the liquid cathode and electrolyte of some lithium batteries . Aluminum, a component of this compound, is the most abundant metal in the earth’s crust and is always found combined with other elements such as oxygen, silicon, and fluorine .
Molecular Structure Analysis
The molecular formula of “Aluminate(1-), tetrachloro-, lithium, (T-4)-” is AlCl4Li . The molecular weight is 175.8 g/mol . The structure of the tetrachloroaluminate ion is tetrahedral, similar to carbon tetrachloride where carbon is replaced with aluminum .
Physical And Chemical Properties Analysis
The computed properties of “Aluminate(1-), tetrachloro-, lithium, (T-4)-” include a molecular weight of 175.8 g/mol, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, and rotatable bond count of 0 . The exact mass is 175.870002 g/mol and the monoisotopic mass is 173.872953 g/mol . The topological polar surface area is 0 Ų .
科学研究应用
Lithium Extraction from Aqueous Solutions
Lithium aluminum chloride can be used as a sorbent for extracting lithium from low concentration aqueous solutions . This is particularly important as lithium is a critical element in the transition to clean energy, being used in nuclear fusion and rechargeable lithium-ion batteries . The global demand for lithium is expected to reach 5.11 Mt by 2050 .
Lithium Recovery from Natural Brine
Lithium aluminum chloride can also be used to extract lithium from natural brine . A sorbent synthesized from aluminum hydroxide and the chloride of the double hydroxide of lithium and aluminum (LADH-Cl) was used to precipitate and extract lithium ions from natural brine . The reusable sorbent demonstrated a lithium percent recovery ranging from 93% to 96% .
Lithium Sorbents
Lithium aluminum layered double hydroxide chlorides (LADH-Cl) are the only industrial-level lithium sorbents . These sorbents have shown promising application in selective lithium extraction from geothermal brines .
Phase Chemistry of Lithium Sorbents
The composition-structure-property-performance relation of LADH-Cl lithium sorbents is a topic of ongoing research . Understanding this relation can help in the rational manufacture of lithium sorbents .
Lithium Extraction from Geothermal Brine
Research is being conducted to develop materials and processing technologies to improve the economics of lithium extraction and production from naturally occurring geothermal and other brines .
Adsorption of Li–Na–MgCl2
Lithium aluminum chloride has extensive applications in the adsorption of Li–Na–MgCl2 . This is due to its unique electrochemical performance and other properties .
安全和危害
“Aluminate(1-), tetrachloro-, lithium, (T-4)-” is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion, and serious eye damage . It is harmful if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
Lithium Aluminum Chloride, also known as Aluminate(1-), tetrachloro-, lithium, (T-4)-, is a compound that has been studied for its potential applications in various fieldsIt’s known that lithium compounds interact with several neurotransmitters and receptors, decreasing norepinephrine release and increasing serotonin synthesis .
Mode of Action
The specific biochemical mechanism of lithium action in stabilizing mood is unknown . Upon ingestion, lithium becomes widely distributed in the central nervous system and interacts with a number of neurotransmitters and receptors . Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential .
Biochemical Pathways
Lithium affects several biochemical pathways. For instance, it has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little . Studies using a rat LPS model of neuro-inflammation identified lithium as an anti-inflammatory agent through its prevention of neuro-inflammatory prostaglandin production .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .
Result of Action
The result of lithium’s action is multifaceted. It has been used as a psychiatric medication, primarily for bipolar disorder and for major depressive disorder . In the context of lithium aluminum chloride, it’s used as a reducing agent in organic synthesis, especially for the reduction of esters, carboxylic acids, and amides .
Action Environment
The action of lithium aluminum chloride can be influenced by environmental factors. For instance, lithium aluminum chloride is used in the design of advanced solid-state batteries (SSBs). The interaction of the surface of cathode materials with solid electrolytes is crucial in this context . Also, it should be avoided to come in contact with water or moisture as it reacts violently and may explode .
属性
IUPAC Name |
aluminum;lithium;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLRWYUVWAYZFO-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl4Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893949 | |
| Record name | Aluminum lithium chloride (LiAlCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminate(1-), tetrachloro-, lithium, (T-4)- | |
CAS RN |
14024-11-4 | |
| Record name | Lithium tetrachloroaluminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14024-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium tetrachloroaluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate(1-), tetrachloro-, lithium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum lithium chloride (LiAlCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



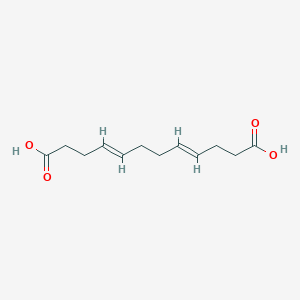

![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
